BRD7552
Description
Historical Context of Modified Glucopyranosides in Glycoscience
The systematic modification of glucopyranosides has been a cornerstone of glycoscience since the mid-20th century. Early work focused on acetylated and benzylated derivatives to study enzymatic processing and carbohydrate conformation. The introduction of carbamate functionalities marked a significant evolution, as these groups provided enhanced hydrolytic stability compared to ester linkages while maintaining hydrogen-bonding capabilities. A pivotal 2003 study demonstrated that carbamate-modified GlcNAc analogs could be metabolically incorporated into cellular proteins, enabling chemoselective labeling via Staudinger ligation. This approach laid the groundwork for designing complex glycoconjugates with tailored bioreactivity.
Recent advances in stereoselective glycosylation, such as the 2024 protocol for chemical N-glycoconjugation of amines via CO₂-mediated carbamate formation, have expanded the toolkit for installing diverse substituents on carbohydrate scaffolds. These methodologies enable precise control over substitution patterns critical for applications ranging from prodrug development to molecular recognition studies. The target compound exemplifies this progress, featuring three carbamate groups with distinct aromatic and aliphatic moieties.
Table 1: Evolution of Glucopyranoside Modification Strategies
| Era | Modification Type | Key Innovation | Application Focus |
|---|---|---|---|
| 1950–1980 | Acetylation | Conformational stabilization | Crystallography studies |
| 1980–2000 | Benzyl ethers | Orthogonal protection | Oligosaccharide synthesis |
| 2000–2020 | Azide/alkyne tags | Bioorthogonal labeling | Glycoproteomics |
| 2020–present | Multi-carbamate systems | Tunable solubility & recognition | Supramolecular engineering |
Significance of Multi-Substituted Carbohydrate Derivatives in Supramolecular Chemistry
Multi-substituted glucopyranosides have emerged as critical building blocks in supramolecular systems due to their ability to engage in directional non-covalent interactions. The presence of multiple carbamate groups in the subject compound introduces:
- Enhanced hydrogen-bonding networks : Carbamate N-H groups act as hydrogen donors, while carbonyl oxygens serve as acceptors, enabling 3D interaction matrices.
- Aromatic stacking potential : The 1,3-benzodioxol-5-yl groups facilitate π-π interactions with aromatic residues in synthetic receptors or biological targets.
- Steric guidance : The 4-ethoxycarbonylphenyl moiety provides both hydrophobic bulk and directional recognition surfaces.
A 2022 study demonstrated that malto-oligosaccharide-modified peptides could self-assemble into nanostructures with morphology dependent on carbohydrate chain length. By analogy, the precise substitution pattern in this glucopyranoside derivative may enable programmable assembly into functional materials. The ethyl ester group at the 4-position introduces additional complexity, potentially serving as:
- A protease-cleavable prodrug linker
- A polarity modulator for membrane interaction studies
- A site for post-assembly functionalization via transesterification
Properties
IUPAC Name |
ethyl 4-[[(2R,3R,4S,5R,6S)-4,5-bis(1,3-benzodioxol-5-ylcarbamoyloxy)-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxycarbonylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33N3O15/c1-3-43-29(38)17-4-6-18(7-5-17)34-31(39)49-26-25(14-37)48-30(42-2)28(51-33(41)36-20-9-11-22-24(13-20)47-16-45-22)27(26)50-32(40)35-19-8-10-21-23(12-19)46-15-44-21/h4-13,25-28,30,37H,3,14-16H2,1-2H3,(H,34,39)(H,35,40)(H,36,41)/t25-,26-,27+,28-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOLIMLEFKWKOY-IXMSMLDRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)OC2C(OC(C(C2OC(=O)NC3=CC4=C(C=C3)OCO4)OC(=O)NC5=CC6=C(C=C5)OCO6)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)NC3=CC4=C(C=C3)OCO4)OC(=O)NC5=CC6=C(C=C5)OCO6)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33N3O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
711.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound alpha-D-Glucopyranoside, methyl, 2,3-bis(N-1,3-benzodioxol-5-ylcarbamate) 4-[N-[4-(ethoxycarbonyl)phenyl]carbamate] is a complex glycoside derivative that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including enzymatic enhancement, antimicrobial properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a glucopyranoside backbone with multiple functional groups that may influence its biological properties. The presence of benzodioxole and ethoxycarbonyl moieties suggests potential for interaction with various biological targets.
Enzymatic Activity
Research indicates that derivatives of methyl alpha-D-glucopyranoside can enhance enzymatic activities. For instance, a study showed that methyl alpha-D-glucopyranoside improved the specific activity of recombinant beta-galactosidase in Escherichia coli. The optimal concentration for enhancing enzyme production was found to be 0.0025%, which led to more loosely packed inclusion bodies and increased solubilization in guanidine hydrochloride . This finding suggests that similar modifications in the structure of glucopyranosides could enhance enzyme bioprocessing applications.
Antimicrobial Activity
The antimicrobial potential of glucopyranosides has been documented in various studies. A series of D-glucopyranoside derivatives were synthesized and screened for antibacterial activity against pathogenic bacteria. The results indicated that incorporating aromatic rings significantly enhanced biological activity. Compounds with nitrogen and sulfur-containing substituents exhibited marked antimicrobial effects, suggesting that structural modifications can lead to improved efficacy against bacterial strains .
Case Studies
- Enzymatic Enhancement : A study demonstrated that the addition of methyl alpha-D-glucopyranoside in fermentation processes resulted in increased beta-galactosidase production. This suggests potential applications in industrial enzyme production where enhanced activity is desired .
- Antimicrobial Screening : In a systematic investigation of glucopyranoside derivatives, several compounds showed significant antibacterial effects against human pathogens. The structure-activity relationship highlighted the importance of specific substituents in enhancing antimicrobial potency .
Research Findings
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
Substituent Impact: The target compound’s carbamate groups (benzodioxol and ethoxycarbonylphenyl) enhance binding stability in protein interactions compared to unmodified methyl α-D-glucopyranoside . Similar trends are seen in N-acetyl-β-D-glucopyranosylamine, where acetylation improves glycogen phosphorylase inhibition (Ki = 32 µM vs. 1.7 mM for α-D-glucose) .
Anomeric Effects: The α-anomer of methyl glucopyranoside derivatives exhibits shorter endocyclic bond lengths than β-anomers, influencing thermodynamic stability .
Applications: Fluorinated derivatives (e.g., 8-fluoro-4-alkylumbelliferyl glucopyranoside) leverage substituents for specialized roles like sterilization monitoring, whereas carbamate-modified analogs target metabolic diseases .
Key Observations :
- The target compound’s synthesis likely involves regioselective carbamation, a challenge shared by DBU-conjugated derivatives, where bulky groups impede reaction efficiency .
- Simpler analogs like methyl α-D-glucopyranoside are synthesized via straightforward Fischer glycosidation but require extended equilibration to favor pyranosides .
Research Findings and Data Tables
Inhibitory Potency in Glycogen Phosphorylase
Table 3: Comparative Inhibition (Ki Values)
*Binding energy from molecular docking.
Molecular Docking Insights
- The target compound exhibits strong binding to UCP2 and hemoglobin via electrostatic and hydrophobic interactions, outperforming simpler glucosides like methyl α-D-glucopyranoside .
- Methyl α-D-mannopyranoside shows weaker binding to concanavalin A compared to methyl α-D-glucopyranoside, highlighting stereochemical specificity in protein interactions .
Q & A
Q. Table 1. Hydrolysis Rates of 4-Deoxy Derivatives by β-N-Acetylhexosaminidases
| Enzyme Source | Relative Activity (%) vs. Ph-GlcNAc | Reference |
|---|---|---|
| Penicillium chrysogenum | 85 | |
| Human (HEK293-derived) | <10 |
Q. Table 2. Optimization of Transglycosylation Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Donor Concentration | 75 mM | 52 |
| Incubation Time | 5–6 h | – |
| Temperature | 35°C | – |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
